molecular formula C24H19N3O4S2 B3476861 14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

Cat. No.: B3476861
M. Wt: 477.6 g/mol
InChI Key: OSYGMLYYYCCMPW-UHFFFAOYSA-N
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Description

14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[76102,7013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine ring, and a diazatetracyclohexadecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one typically involves multiple steps, starting with the preparation of the thiophene and piperidine precursors. These precursors are then subjected to a series of reactions, including sulfonylation, cyclization, and carbonylation, under controlled conditions to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.

    Medicine: Research may investigate its potential as a therapeutic agent for treating diseases, particularly those involving the central nervous system or inflammatory pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may bind to a specific receptor to modulate its activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its thiophene and piperidine rings, along with the diazatetracyclohexadecane core, make it a versatile compound for various applications.

Properties

IUPAC Name

14-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c28-23-17-6-2-1-5-16(17)22-21-18(23)7-3-8-19(21)27(25-22)24(29)15-10-12-26(13-11-15)33(30,31)20-9-4-14-32-20/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMLYYYCCMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O)S(=O)(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Reactant of Route 2
Reactant of Route 2
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Reactant of Route 3
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Reactant of Route 4
Reactant of Route 4
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Reactant of Route 5
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

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